molecular formula C11H10N2O5 B2922031 (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid CAS No. 70973-01-2

(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid

Cat. No.: B2922031
CAS No.: 70973-01-2
M. Wt: 250.21
InChI Key: WXJKFHSOMYAKSR-POHAHGRESA-N
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Description

(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is an organic compound characterized by the presence of an acetamido group, a nitrophenyl group, and an acrylic acid moiety

Scientific Research Applications

Chemistry: (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its derivatives are often employed in the design of bioactive molecules.

Medicine: The compound’s derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and bacterial infections. Its ability to undergo selective chemical reactions makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices enhances mechanical properties and introduces functional groups for further modification.

Future Directions

The future directions for research on “(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the compound’s potential as a catalyst for the reduction of nitrophenol could be explored . Additionally, its potential biological activities could be investigated further .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s suggested that similar compounds may undergo conjugate addition reactions with bacterial nucleophiles . This interaction could lead to changes in the bacterial cell, potentially contributing to the compound’s antibacterial activity .

Biochemical Pathways

It’s suggested that similar compounds may affect various pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could contribute to the compound’s overall biological activity.

Pharmacokinetics

The rate constants for similar compounds, such as ethyl allenic ester and ethyl acrylic ester, have been studied . These kinetic properties could impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

It’s suggested that the catalytic reduction of similar compounds, such as 4-nitrophenol, by nanostructured materials can be affected by various parameters . These parameters could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid typically involves the reaction of 4-nitrobenzaldehyde with acetamide in the presence of a base, followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The acetamido and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophilic substitution products.

Comparison with Similar Compounds

    (Z)-2-Acetamido-3-(4-aminophenyl)acrylic acid: Similar structure but with an amino group instead of a nitro group.

    (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid: Contains a chlorine atom in place of the nitro group.

    (Z)-2-Acetamido-3-(4-methylphenyl)acrylic acid: Features a methyl group instead of a nitro group.

Uniqueness: (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJKFHSOMYAKSR-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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